molecular formula C11H11N3OS B2387300 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone CAS No. 2034264-76-9

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone

Cat. No.: B2387300
CAS No.: 2034264-76-9
M. Wt: 233.29
InChI Key: JEVYNFATPASAEA-UHFFFAOYSA-N
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Description

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

  • A study by Mabkhot et al. (2010) described the synthesis of various derivatives incorporating a thieno-[2,3-b]thiophene moiety, highlighting the compound's utility in the development of new chemical entities (Mabkhot et al., 2010).

Anticancer Research

  • Xu et al. (2017) explored the potential of novel pyrazoline derivatives as anticancer agents, evaluating their cytotoxic effects on HepG-2 cells, which could imply a role for the compound in cancer research (Xu et al., 2017).

Antimicrobial Studies

  • Landage et al. (2019) synthesized and evaluated the antibacterial activities of novel compounds related to this chemical structure, indicating its relevance in antimicrobial research (Landage et al., 2019).

Structural and Chemical Analysis

  • Swamy et al. (2013) reported on the isomorphous structures related to the compound, which could contribute to understanding its chemical behavior and potential applications in material sciences (Swamy et al., 2013).

Pharmaceutical Formulation Development

  • Burton et al. (2012) conducted investigations to develop a formulation for early toxicology and clinical studies of a compound structurally similar to (6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone, emphasizing its potential in pharmaceutical development (Burton et al., 2012).

Enzyme Inhibition Studies

  • Penkova et al. (2009) synthesized dizinc(II) complexes based on pyrazolate ligands for phosphoesterase modeling, indicating possible enzyme inhibition applications (Penkova et al., 2009).

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c15-11(9-2-6-16-8-9)13-4-5-14-10(7-13)1-3-12-14/h1-3,6,8H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVYNFATPASAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.